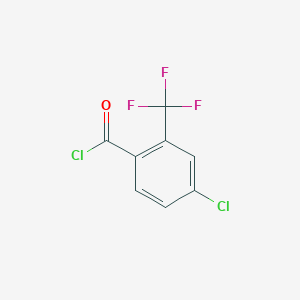

4-Chloro-2-(trifluoromethyl)benzoyl chloride

Descripción

4-Chloro-2-(trifluoromethyl)benzoyl chloride (CAS: 98187-13-4) is a fluorinated benzoyl chloride derivative with the molecular formula C₈H₃Cl₂F₃O and a molecular weight of 243.01 g/mol . It is characterized by a benzoyl chloride backbone substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in nucleophilic acyl substitution reactions . Industrial-scale production is feasible, with reported capacities of up to metric tons .

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWSLWFNEXVAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402105 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-13-4 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98187-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of 3,4-Dimethyl Chlorobenzene

- Starting from 3,4-dimethyl chlorobenzene, chlorination is performed under normal pressure and solvent-free conditions.

- Chlorine gas is introduced at 50–150 °C with light irradiation to yield 3,4-bis(dichloromethyl)chlorobenzene.

- Purification involves ethanol crystallization, achieving a purity of 98% and a yield of 63%.

Fluorine-Chlorine Exchange Reaction

- The chlorinated intermediate is reacted with hydrogen fluoride (HF) in the presence of a fluorination catalyst such as antimony trichloride or pentachloride.

- The reaction occurs solvent-free at 50–200 °C and 0.1–0.5 MPa pressure.

- This step converts chloromethyl groups to trifluoromethyl groups, producing 3-trifluoromethyl-4-dichloromethyl chlorobenzene with yields up to 90% and purity around 99%.

Hydrolysis to 4-Chloro-2-trifluoromethylbenzaldehyde

- The fluorinated intermediate undergoes hydrolysis catalyzed by Lewis acids such as zinc chloride or ferric trichloride.

- Water is added dropwise at 120 °C, converting the dichloromethyl group to an aldehyde.

- The product is distilled to obtain 4-chloro-2-trifluoromethylbenzaldehyde with yields between 88% and 93% and purity around 95%.

Chlorination to 4-Chloro-2-(trifluoromethyl)benzoyl chloride

- The aldehyde is chlorinated using chlorine gas in the presence of radical initiators like azobisisobutyronitrile (AIBN) at 90–95 °C.

- Chlorine is introduced slowly until residual aldehyde is less than 0.5%.

- The crude benzoyl chloride is obtained with a yield of approximately 92%, with minor by-products such as 4-chloro-2-trifluoromethylbenzoic anhydride (~2%).

Alternative Preparation via Hydrolysis and HF Fluorination of Trichloromethylbenzoyl Chlorides

- Another route involves hydrolysis of bis(trichloromethyl)benzene to trichloromethylbenzoyl chloride using water and ferric chloride catalyst at 120–130 °C.

- Subsequent reaction with anhydrous HF vapor in the presence of antimony pentachloride catalyst at 65–75 °C converts trichloromethylbenzoyl chloride to trifluoromethylbenzoyl chloride.

- The product mixture contains mainly trifluoromethylbenzoyl chloride (about 52–56%), with trifluoromethylbenzoyl fluoride and minor mixed halides as side products.

- This method is well-documented for positional isomers (3- and 4-trifluoromethylbenzoyl chlorides) and involves careful control of temperature and catalyst amounts to optimize yield and purity.

Comparative Data Table of Key Preparation Steps

| Step | Conditions | Catalyst(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 3,4-dimethyl chlorobenzene | 50–150 °C, Cl2 gas, light irradiation, no solvent | None specified | 63 | 98 | Ethanol crystallization purification |

| Fluorination (Cl→CF3) | 50–200 °C, 0.1–0.5 MPa, solvent-free | Antimony trichloride/pentachloride | 83–90 | 99 | HF vapor used, tail gas recovery |

| Hydrolysis to aldehyde | 120 °C, dropwise water addition | ZnCl2 or FeCl3 | 88–93 | 95 | Distillation purification |

| Chlorination to benzoyl chloride | 90–95 °C, Cl2 gas, AIBN initiator | AIBN | 92 | Not specified | Minor by-product anhydride (~2%) |

| Hydrolysis of bis(trichloromethyl)benzene | 120–130 °C, water, FeCl3 catalyst | FeCl3 | Not specified | Not specified | Intermediate for HF fluorination |

| HF fluorination of trichloromethylbenzoyl chloride | 65–75 °C, HF vapor, SbCl5 catalyst | Antimony pentachloride | ~52–56 (major product) | Not specified | Mixture of halides produced |

Research Findings and Industrial Significance

- The described methods emphasize mild reaction conditions, avoidance of hazardous reagents, and environmentally friendly procedures.

- The use of 3,4-dimethyl chlorobenzene as a starting material is cost-effective and avoids complex nitration or Grignard steps.

- Fluorination via HF and antimony catalysts is a critical step for introducing the trifluoromethyl group with high selectivity.

- Hydrolysis and chlorination steps are optimized for high yield and purity, suitable for scale-up.

- Patented processes highlight recovery and reuse of HF and control of by-products, important for industrial sustainability.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of biaryl compounds.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Chloro-2-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group significantly influences the pharmacokinetic properties of drugs, enhancing their efficacy and selectivity against specific biological targets. Notably, it is involved in the synthesis of triazole fungicides and other medicinal compounds.

Case Study: Synthesis of Triazole Fungicides

Research has demonstrated that this compound is instrumental in synthesizing 4-chloro-2-trifluoromethyl-acetophenone, which acts as a precursor for triazole fungicides like Revysol. The synthesis involves chlorination and fluorination reactions that yield this key intermediate, showcasing its importance in agricultural chemistry .

Agrochemicals

The compound is extensively utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique reactivity allows for the development of compounds that exhibit improved efficacy against pests while minimizing environmental impact. The incorporation of the trifluoromethyl group enhances the biological activity of these agrochemicals.

Table 1: Agrochemical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Formulated to target specific weed species | Increased selectivity and reduced non-target effects |

| Pesticides | Developed to combat various agricultural pests | Enhanced potency and reduced environmental toxicity |

Material Science

In material science, this compound is employed in developing advanced materials such as polymers and coatings. The thermal stability and chemical resistance imparted by the trifluoromethyl group make it suitable for high-performance applications.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer formulations can enhance their thermal properties and chemical resistance, making them ideal for use in harsh environments .

Synthesis of Fluorinated Compounds

This compound plays a critical role in synthesizing other fluorinated compounds, which are valuable across various industries, including electronics and specialty chemicals. The ability to introduce fluorine atoms into organic molecules significantly alters their physical and chemical properties, leading to enhanced performance in applications such as liquid crystals and electronic materials.

Table 2: Fluorinated Compound Applications

| Compound Type | Application Area | Impact |

|---|---|---|

| Liquid Crystals | Displays in electronics | Improved stability and performance |

| Specialty Chemicals | High-value applications | Enhanced reactivity and specificity |

Research Reagents

As a reagent, this compound is widely utilized in organic synthesis and analytical chemistry. It provides researchers with a tool for creating complex molecules with precision, facilitating advancements in chemical research.

Mecanismo De Acción

The mechanism of action of 4-chloro-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can further undergo various transformations. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Physical Properties: The trifluoromethyl group increases molecular weight and lipophilicity (higher logP) compared to non-fluorinated analogs. For example, 4-(Trifluoromethyl)benzoyl chloride (logP 2.98) is more lipophilic than benzoyl chloride (logP 1.86) . Chlorine substituents elevate molecular weight and may enhance thermal stability. The target compound (243.01 g/mol) is heavier than 4-(Trifluoromethyl)benzoyl chloride (208.56 g/mol) due to the additional Cl . Fluorine vs. Chlorine: 4-Fluoro-2-(trifluoromethyl)benzoyl chloride (CAS 189807-21-4) has a lower molecular weight (226.56 g/mol) and higher boiling point (157°C) compared to the chloro analog, reflecting fluorine’s smaller size and stronger electronegativity .

Reactivity and Applications: Electron-Withdrawing Groups: The -CF₃ and -Cl groups activate the carbonyl carbon toward nucleophilic attack, making these compounds reactive in forming amides, esters, or ketones. This reactivity is critical in synthesizing active pharmaceutical ingredients (APIs) .

Safety and Handling :

- Benzoyl chlorides are generally corrosive and require precautions such as gloves and eye protection. For example, 4-Bromobenzoyl chloride (a structural analog) necessitates immediate washing after skin contact and artificial respiration if inhaled . Similar hazards are expected for the target compound.

Market and Industrial Relevance

- Production Scale : The target compound is produced at metric-ton scales, underscoring its industrial importance . In contrast, 5-Fluoro-2-(trifluoromethyl)benzoyl chloride has a growing market, projected to expand through 2025 due to demand in fluorinated APIs .

- Cost Factors : Fluorinated intermediates often incur higher costs due to complex synthesis (e.g., fluorine introduction via halogen exchange or direct fluorination) .

Actividad Biológica

4-Chloro-2-(trifluoromethyl)benzoyl chloride is an aromatic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoyl chloride moiety. Its molecular formula is , with a molecular weight of 243.01 g/mol. This compound is recognized for its significant reactivity, primarily due to the acyl chloride functional group, which facilitates various chemical reactions, including acylation and the introduction of protective groups in organic synthesis.

The unique combination of the electron-withdrawing trifluoromethyl group and the chloro substituent enhances the compound's reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. The trifluoromethyl group can increase lipophilicity, potentially affecting bioavailability and interactions with biological targets .

Case Studies and Research Findings

- Chlorinated Compounds : Research indicates that chlorinated compounds exhibit significant biological activity. For example, studies on similar structures have demonstrated antimicrobial effects, which may be attributed to their ability to disrupt microbial membranes or interfere with metabolic processes .

- Fluorinated Compounds : The trifluoromethyl group is known to enhance the pharmacological profile of compounds. In particular, fluorinated drugs have shown improved potency in inhibiting various biological targets, such as enzymes involved in metabolic pathways .

- Carcinogenicity Testing : A study involving related compounds assessed their carcinogenic potential using several assays (Salmonella/microsome assay, bacterial fluctuation assays). While 4-chloromethylbiphenyl showed activity in multiple tests, it highlights the need for further investigation into similar compounds like this compound to evaluate their safety profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of halogenated aromatic compounds suggest that the positioning of halogen substituents significantly affects biological activity. For instance:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro at position 4, trifluoromethyl at position 2 | Potential antimicrobial activity |

| 5-Bromo-2-(trifluoromethyl)benzoyl chloride | Bromine instead of chlorine | Varying reactivity and potential biological effects |

| 4-Chlorobenzoyl chloride | Chloro at position 4 only | Established antimicrobial properties |

The combination of these functional groups can lead to distinct properties that enhance their utility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic acids. For example, substituting benzaldehyde derivatives with trifluoromethyl and chloro groups (e.g., using ClCOCl or SOCl₂ as acylating agents under anhydrous AlCl₃ catalysis) can yield the target compound . Reaction temperature (90–120°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) are critical for minimizing side products like hydrolyzed acids or over-chlorinated byproducts. Purity is enhanced via vacuum distillation (15–20 mmHg, bp ~90–95°C) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., downfield shifts for carbonyl Cl at ~170 ppm in ¹³C NMR) and coupling constants for aromatic protons.

- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z 259 (C₈H₃Cl₂F₃O₂⁺) with fragmentation patterns matching chloro and trifluoromethyl groups .

- IR Spectroscopy : Stretching frequencies for C=O (~1770 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods to prevent exposure to corrosive vapors. In case of spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Store under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways and intermediates for derivatives of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates during nucleophilic acyl substitution. For example, energy barriers for trifluoromethyl group retention vs. displacement by amines or alcohols can be predicted, guiding solvent selection (e.g., DMF for polar aprotic stabilization) .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

- Methodology :

- Control Experiments : Compare rates under inert (N₂) vs. humid conditions to assess hydrolysis interference.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in hydrolysis mechanisms.

- Multivariate Analysis : Apply Design of Experiments (DoE) to decouple temperature, concentration, and solvent effects .

Q. How can researchers design catalytic systems to improve selectivity in cross-coupling reactions with this compound?

- Methodology :

- Ligand Screening : Test phosphine (e.g., Xantphos) or N-heterocyclic carbene ligands to stabilize Pd(0) catalysts in Suzuki-Miyaura couplings.

- Solvent Optimization : High dielectric solvents (e.g., THF) enhance ionic intermediates, while additives like K₂CO₃ mitigate HCl byproduct inhibition .

Q. What advanced analytical techniques characterize trace impurities or degradation products in this compound?

- Methodology :

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS to detect hydrolyzed acids (e.g., 4-chloro-2-(trifluoromethyl)benzoic acid) at ppm levels.

- X-ray Crystallography : Resolve crystalline byproducts (e.g., dimeric anhydrides) to confirm structural anomalies .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.